molecular formula C12H12N2O4 B6593341 Ethyl 4-hydroxy-6-methoxy-1,5-naphthyridine-3-carboxylate CAS No. 53241-92-2

Ethyl 4-hydroxy-6-methoxy-1,5-naphthyridine-3-carboxylate

Cat. No.: B6593341
CAS No.: 53241-92-2
M. Wt: 248.23 g/mol
InChI Key: UQVDJAIJPVHGER-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-6-methoxy-1,5-naphthyridine-3-carboxylate is a heterocyclic compound belonging to the naphthyridine family. This compound is characterized by its unique structure, which includes a naphthyridine core with hydroxyl, methoxy, and ester functional groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-hydroxy-6-methoxy-1,5-naphthyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of a substituted pyridine derivative, which undergoes cyclization to form the naphthyridine core.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalytic processes and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-6-methoxy-1,5-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the ester group produces an alcohol .

Scientific Research Applications

Ethyl 4-hydroxy-6-methoxy-1,5-naphthyridine-3-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-hydroxy-6-methoxy-1,5-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. The hydroxyl and methoxy groups can form hydrogen bonds with target proteins, influencing their activity. The ester group may undergo hydrolysis, releasing the active naphthyridine core, which can interact with various biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-hydroxy-7-methoxy-1,8-naphthyridine-3-carboxylate
  • Ethyl 6-methoxy-3-methylindole-2-carboxylate
  • Ethyl 4-hydroxy-2-quinolone-3-carboxylate

Uniqueness

Ethyl 4-hydroxy-6-methoxy-1,5-naphthyridine-3-carboxylate is unique due to its specific substitution pattern on the naphthyridine core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

ethyl 6-methoxy-4-oxo-1H-1,5-naphthyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c1-3-18-12(16)7-6-13-8-4-5-9(17-2)14-10(8)11(7)15/h4-6H,3H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQVDJAIJPVHGER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)N=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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